3-chloro-4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine
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Description
3-chloro-4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a useful research compound. Its molecular formula is C16H21ClN4O3S and its molecular weight is 384.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 3-chloro-4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is primarily targeted towards the H3 histamine receptor . The H3 histamine receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the release of neurotransmitters in the central nervous system .
Mode of Action
The compound acts as an antagonist at the H3 histamine receptor . This means it binds to the receptor and inhibits its function, preventing the normal cellular response to histamine. This can lead to a decrease in the release of neurotransmitters, which can have various effects depending on the specific neural pathway involved .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histaminergic pathway. By acting as an antagonist at the H3 histamine receptor, the compound can modulate the release of neurotransmitters in this pathway . This can have downstream effects on various physiological processes, including sleep-wake cycles, cognitive function, and regulation of body temperature .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific neural pathways in which the H3 histamine receptor is involved. For example, by inhibiting the release of neurotransmitters in certain pathways, the compound could potentially affect cognitive function, sleep-wake cycles, or body temperature regulation .
Properties
IUPAC Name |
3-chloro-4-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O3S/c1-12(2)20-10-16(19-11-20)25(22,23)21-7-4-13(5-8-21)24-15-3-6-18-9-14(15)17/h3,6,9-13H,4-5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSBRUSUJUFXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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